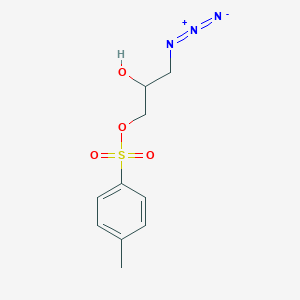

1-Azido-2-hydroxy-3-tosyloxypropane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azido compounds often involves regiospecific reactions that allow for precise control over the introduction of the azido group into the molecule. For example, the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is a notable method for synthesizing 1H-[1,2,3]-triazoles, demonstrating the versatility of azido groups in organic synthesis (Tornøe, Christensen, & Meldal, 2002). Similarly, azido esters, closely related to 1-Azido-2-hydroxy-3-tosyloxypropane, have been synthesized and characterized, showcasing the applicability of azido groups in energetic materials (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

Molecular Structure Analysis

The molecular structure of azido compounds is critical for understanding their reactivity and properties. Structural analyses, such as X-ray diffraction, provide insight into the spatial arrangement of atoms within the molecule, which is essential for predicting reaction pathways and outcomes. For instance, the X-ray structure analysis of 2-azido-2-methylpropanoic acid offers valuable structural information on the azido group's orientation, which is relevant to understanding the molecular structure of 1-Azido-2-hydroxy-3-tosyloxypropane (Tornøe, Christensen, & Meldal, 2002).

Chemical Reactions and Properties

Azido compounds participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements, making them valuable intermediates in organic synthesis. The azido group acts as a versatile functional group that can be transformed into amines, amides, and other nitrogen-containing compounds. The synthesis and characterization of azido esters further illustrate the chemical reactivity and potential applications of azido compounds in the development of energetic materials (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Modifications

Peptidotriazoles Synthesis

A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrating the compound's role in peptide modification and drug design (Tornøe, Christensen, & Meldal, 2002).

Synthesis of Sugar-derived Morpholine Triazoles

The azidation of 1,2-anhydro sugars leading to the formation of 2-hydroxy-1-azido sugars, which were then converted to sugar-derived morpholine triazoles, showcases the compound's utility in synthesizing structurally diverse sugar derivatives for potential biological applications (Reddy et al., 2011).

Catalytic Azidation

Direct catalytic azidation of α-hydroxyketones using a simple catalyst system underlines the importance of 1-Azido-2-hydroxy-3-tosyloxypropane in synthesizing azido ketones, which are key intermediates in organic synthesis (Kumar et al., 2013).

Photocrosslinkable Polymers and Drug Delivery

- Photocrosslinkable Chitosan Derivatives: The modification of chitosan with azido groups to prepare photocrosslinkable derivatives for drug delivery applications. This technique allows for the controlled release of drugs, indicating the compound's potential in developing new drug delivery systems (Jameela et al., 2002).

Energetic Materials

- Synthesis of Energetic Azido Esters: The development of energetic materials through the synthesis of azido esters demonstrates the compound's application in creating high-energy density materials for propellants and explosives (Pant et al., 2006).

Enantioselective Synthesis

- Enzymatic Resolution of Epoxides: The enzymatic resolution of 2-alkyl-2-aryl-disubstituted epoxides using sodium azide showcases the use of 1-Azido-2-hydroxy-3-tosyloxypropane in producing enantioselective 1-azido-2-arylpropan-2-ols, crucial for synthesizing amino alcohols and aziridines containing a tertiary center (Molinaro et al., 2010).

Novel Materials

- Cellulose-Based Azide Energetic Material: The preparation of 1-azido-2-hydroxypropyl cellulose ether as a potential energetic material, by reacting cellulose with glycidyl azide, highlights the compound's role in creating novel materials with high nitrogen content for energetic applications (Yang et al., 2011).

Eigenschaften

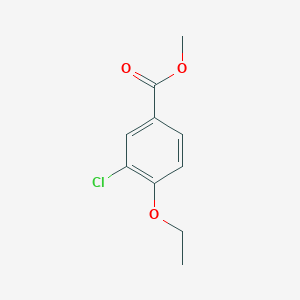

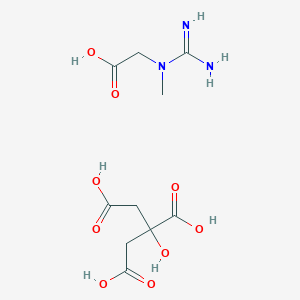

IUPAC Name |

(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOZMIFQWCNBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558445 | |

| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-hydroxy-3-tosyloxypropane | |

CAS RN |

168431-73-0 | |

| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)